4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzamide moiety substituted with a 4-methyl group and a 1,3,4-thiadiazol-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles such as halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties have been investigated, showing potential as a chemotherapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. For example, its anticancer activity is attributed to its ability to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-methyl-N-(1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
- N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit carbonic anhydrase IX sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C10H9N3OS |
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Molecular Weight |
219.27 g/mol |
IUPAC Name |
4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9N3OS/c1-7-2-4-8(5-3-7)9(14)12-10-13-11-6-15-10/h2-6H,1H3,(H,12,13,14) |
InChI Key |
YCRQQLNEERIXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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